molecular formula C9H6BrFO B8691162 8-Bromo-5-fluoro-2H-chromene

8-Bromo-5-fluoro-2H-chromene

Cat. No.: B8691162
M. Wt: 229.05 g/mol
InChI Key: QMKXIHSGSUGVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5-fluoro-2H-chromene is a useful research compound. Its molecular formula is C9H6BrFO and its molecular weight is 229.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

8-Bromo-5-fluoro-2H-chromene has been identified as a potential building block for synthesizing various pharmaceutical agents. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents targeting cancer and inflammatory diseases.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of several cancer cell lines, including liver carcinoma (HEPG2) and gastric carcinoma (HSC-39) . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. It is instrumental in developing analogs of natural products and heterocyclic compounds.

Table: Comparison of Biological Activity Based on Substituents

CompoundSubstituentIC50 (μM)
This compoundBromine at position 84.0
6-Bromo-2H-chromene-3-sulfonyl chlorideLacks fluorine5.0
8-Fluoro-2H-chromene-3-sulfonyl chlorideLacks bromine3.5

The variations in substituents significantly affect the biological activity of the compounds, highlighting the importance of structural modifications in drug design.

Biological Research

The compound has been investigated for its biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity
this compound derivatives have demonstrated significant antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against MRSA, indicating potent antibacterial activity .

Antifungal Activity
Certain derivatives have also shown antifungal properties comparable to established antifungal agents like fluconazole against Candida species .

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

8-bromo-5-fluoro-2H-chromene

InChI

InChI=1S/C9H6BrFO/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-4H,5H2

InChI Key

QMKXIHSGSUGVEE-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=CC(=C2O1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared analogously to 5,8-difluoro-2H-chromene but using (15 g, 65 mmol) of 1-bromo-4-fluoro-2-prop-2-ynyloxybenzene to give the title compound (3.7 g, 25
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0 (± 1) mol
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15 g
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reactant
Reaction Step Two

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